molecular formula C27H30N4O5 B11264502 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11264502
M. Wt: 490.5 g/mol
InChI Key: QZYBRTBDFUJIQO-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both diethoxyphenyl and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the diethoxyphenyl and methoxyphenyl precursors, followed by their coupling through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A structurally similar compound with different substituents.

    N-[2-(3,4-diethoxyphenyl)ethyl]-3,4-diethoxybenzeneacetamide: Another related compound with additional ethoxy groups.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide stands out due to its unique combination of diethoxyphenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C27H30N4O5/c1-4-35-24-11-6-19(16-25(24)36-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)20-7-9-21(34-3)10-8-20/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32)

InChI Key

QZYBRTBDFUJIQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)OCC

Origin of Product

United States

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